2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide” is a unique chemical that is part of a collection of rare and unique chemicals . It’s used by early discovery researchers .
Molecular Structure Analysis
The linear formula of this compound is C19H17ClN2O2S . It has a molecular weight of 372.877 .Scientific Research Applications
Synthesis and Antimicrobial Studies
A study on the synthesis and antimicrobial activities of derivatives related to 2-(4-chlorophenoxy)-acetamide revealed the potential of these compounds in addressing microbial resistance. The research involved the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate to produce a series of compounds that underwent further reactions to yield 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives. These compounds were explored for their antimicrobial properties, highlighting the chemical versatility and potential application of 2-(4-chlorophenoxy)-acetamide derivatives in developing new antimicrobial agents (Patel, Mistry, & Desai, 2009).
Photochemical and Thermochemical Modeling
Another research focus has been on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. This work explored the electronic properties, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs) of compounds such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide. The study also delved into their non-linear optical (NLO) activities and molecular docking to understand their interactions with biological targets, such as cyclooxygenase enzymes. This research underscores the multifaceted applications of 2-(4-chlorophenoxy)-acetamide derivatives in both pharmaceuticals and renewable energy technologies (Mary et al., 2020).
Synthesis and Biological Evaluation
The synthesis of novel heterocyclic compounds derived from 2-(4-chlorophenoxy)-acetamide has also been a significant area of research, aiming at investigating their biological activities. For instance, the synthesis of compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide led to derivatives with notable lipase and α-glucosidase inhibitory activities. Such studies contribute to the drug discovery process, especially in identifying potential therapeutic agents for diseases associated with lipase and α-glucosidase enzymes (Bekircan, Ülker, & Menteşe, 2015).
Molecular Docking and Antitumor Activity
Research into the docking of bioactive 2-chloro-N, N-diphenylacetamide derivatives on cyclo-oxygenase enzyme and their in-vivo analgesic activity evaluation highlights another dimension of 2-(4-chlorophenoxy)-acetamide derivatives' potential. This investigation underscores the significance of molecular docking studies in understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the design of compounds with enhanced biological activities (Kumar, Kumar, & Mishra, 2019).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-3-2-4-14(9-13)10-17-11-21-19(25-17)22-18(23)12-24-16-7-5-15(20)6-8-16/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKBZFUJNBRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303093-71-2 |
Source
|
Record name | 2-(4-CHLOROPHENOXY)-N-(5-(3-METHYLBENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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